molecular formula C14H13ClN2O2 B15259564 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B15259564
M. Wt: 276.72 g/mol
InChI Key: ZEKXVTVBOMEKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound that features a piperidine ring substituted with a 3-chlorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the reaction of 3-chlorobenzaldehyde with piperidine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including nitrile formation and oxidation, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific substitution pattern and the presence of both a nitrile and an oxo group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

3-[1-(3-chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H13ClN2O2/c15-10-3-1-4-11(9-10)17-8-2-5-12(14(17)19)13(18)6-7-16/h1,3-4,9,12H,2,5-6,8H2

InChI Key

ZEKXVTVBOMEKLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=CC=C2)Cl)C(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.